molecular formula C11H12O B14021611 1-phenylpenta-1,4-dien-3-ol CAS No. 5208-89-9

1-phenylpenta-1,4-dien-3-ol

Cat. No.: B14021611
CAS No.: 5208-89-9
M. Wt: 160.21 g/mol
InChI Key: YITIUMGRXQMJTQ-UHFFFAOYSA-N
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Description

1-Phenylpenta-1,4-dien-3-ol is an organic compound with the molecular formula C11H12O. This compound features a phenyl group attached to a penta-1,4-dien-3-ol backbone, making it a versatile molecule in organic synthesis and various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenylpenta-1,4-dien-3-ol can be synthesized through several methods. One common approach involves the reaction of phenylacetylene with formaldehyde in the presence of a base, followed by a series of steps including reduction and dehydration . Another method involves the use of vinylmagnesium chloride and an aldehyde, followed by a series of purification steps .

Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques. These methods often utilize catalysts and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Phenylpenta-1,4-dien-3-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into saturated alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products:

    Oxidation: Produces ketones or aldehydes.

    Reduction: Yields saturated alcohols.

    Substitution: Results in various substituted derivatives depending on the reagent used.

Scientific Research Applications

1-Phenylpenta-1,4-dien-3-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-phenylpenta-1,4-dien-3-ol involves its interaction with various molecular targets and pathways. For instance, in biological systems, it can interact with enzymes and receptors, leading to changes in cellular processes. The specific pathways and targets depend on the context of its application, such as its role in enzyme inhibition or activation .

Comparison with Similar Compounds

Uniqueness: 1-Phenylpenta-1,4-dien-3-ol is unique due to its combination of a phenyl group with a penta-1,4-dien-3-ol backbone. This structure imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications.

Properties

CAS No.

5208-89-9

Molecular Formula

C11H12O

Molecular Weight

160.21 g/mol

IUPAC Name

1-phenylpenta-1,4-dien-3-ol

InChI

InChI=1S/C11H12O/c1-2-11(12)9-8-10-6-4-3-5-7-10/h2-9,11-12H,1H2

InChI Key

YITIUMGRXQMJTQ-UHFFFAOYSA-N

Canonical SMILES

C=CC(C=CC1=CC=CC=C1)O

Origin of Product

United States

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